



Bleximenib: In Vitro Efficacy and Protocols for AML Cell Lines

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Compound of Interest		
Compound Name:	Bleximenib	
Cat. No.:	B12404535	Get Quote

Application Note

Introduction

Bleximenib (JNJ-75276617) is an investigational, orally bioavailable small molecule inhibitor that potently and selectively targets the protein-protein interaction between Menin and the histone-lysine N-methyltransferase 2A (KMT2A, also known as MLL1).[1] This interaction is a critical dependency for the survival and proliferation of leukemic cells harboring specific genetic alterations, namely KMT2A gene rearrangements (KMT2A-r) or mutations in the nucleophosmin 1 (NPM1) gene.[1][2] In these subtypes of Acute Myeloid Leukemia (AML), the Menin-KMT2A complex drives the expression of key oncogenic genes, including HOXA9 and MEIS1, which leads to a block in cellular differentiation and unchecked proliferation.[1][2][3] By disrupting this interaction, Bleximenib leads to the downregulation of these target genes, resulting in the inhibition of leukemic cell growth, induction of apoptosis, and promotion of myeloid differentiation.[1][2] Preclinical studies have demonstrated Bleximenib's robust activity against AML cell lines and patient-derived samples with these genetic markers.[4][5] This document provides a summary of the dose-response characteristics of Bleximenib in various AML cell lines and detailed protocols for key in vitro assays.

Data Presentation

The anti-proliferative activity of **Bleximenib** has been evaluated across a panel of AML cell lines, demonstrating particular potency in those with KMT2A rearrangements or NPM1



mutations. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

Table 1: Bleximenib Anti-proliferative Activity (IC50) in AML Cell Lines

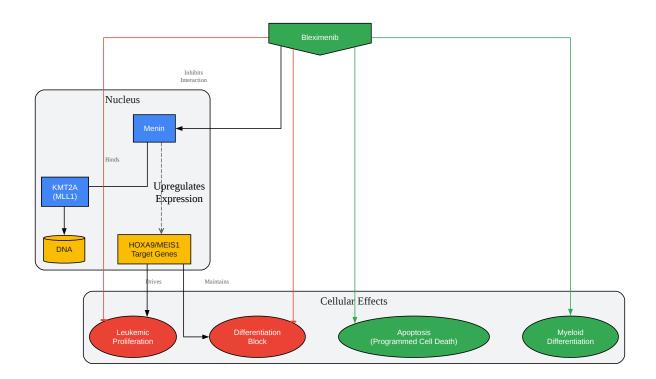
Cell Line	Genotype	Assay Type	IC50 (μM)	Reference
MOLM-14	KMT2A-r	Spheroid Growth	< 0.1	[2][6]
MV4-11	KMT2A-r	Spheroid Growth	< 0.1	[2][6]
MOLM-13	KMT2A-r	Spheroid Growth	< 0.1	[2]
OCI-AML3	NPM1c	Proliferation	< 0.1	[2][6]
THP-1	KMT2A-r, NRAS G12D	Spheroid Growth	> 15	[2][6]

Note: The THP-1 cell line, despite having a KMT2A rearrangement, shows notable resistance to **Bleximenib**, which may be associated with its concurrent NRAS mutation and lower expression of Menin-KMT2A target genes.[6]

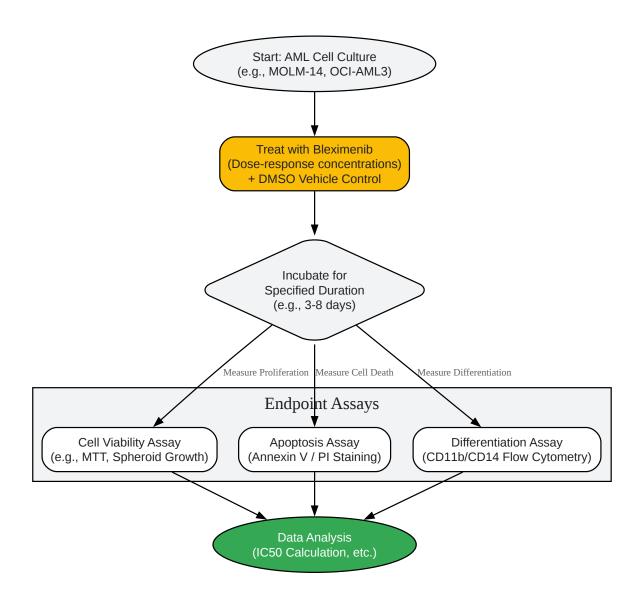
Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedures, the following diagrams have been generated.









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